molecular formula C22H25ClFN3O3S B2505607 2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1216457-00-9

2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2505607
CAS No.: 1216457-00-9
M. Wt: 465.97
InChI Key: YCVQDCFQOQASCB-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzothiazole moiety, and a morpholine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorophenyl group, and the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(PIPERIDIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE
  • 2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(PYRROLIDIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Uniqueness

The uniqueness of 2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S.ClH/c1-28-18-6-7-19-20(15-18)30-22(24-19)26(9-8-25-10-12-29-13-11-25)21(27)14-16-2-4-17(23)5-3-16;/h2-7,15H,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVQDCFQOQASCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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